molecular formula C17H12N2O3S B15098689 (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15098689
M. Wt: 324.4 g/mol
InChI Key: YASSUQGNEXYLNC-DHDCSXOGSA-N
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Description

(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that features a benzodioxole group, a phenyl group, and a thiazolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, this compound may exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its effects depends on its interactions with molecular targets. For example, it may inhibit specific enzymes or bind to receptors, leading to a cascade of biochemical events. The pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties. The presence of the benzodioxole group, in particular, may enhance its interactions with certain biological targets compared to other similar compounds.

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O3S/c20-16-15(9-11-6-7-13-14(8-11)22-10-21-13)23-17(19-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20)/b15-9-

InChI Key

YASSUQGNEXYLNC-DHDCSXOGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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